Cas no 477710-96-6 (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole)

3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole is a structurally complex heterocyclic compound featuring a pyrazole core substituted with a 2,4-difluorophenylsulfonyl group and a 4-[(2-chloro-6-fluorobenzyl)oxy]phenyl moiety. This compound exhibits potential as an intermediate or active ingredient in pharmaceutical and agrochemical research due to its unique substitution pattern, which may confer selective biological activity. The presence of multiple halogen atoms enhances its reactivity and binding affinity in target interactions. Its well-defined molecular structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s stability under standard conditions ensures reliable handling in synthetic applications. Further investigation may explore its utility in kinase inhibition or antimicrobial applications.
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole structure
477710-96-6 structure
Product Name:3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole
CAS No:477710-96-6
MF:C22H14ClF3N2O3S
MW:478.871373653412
CID:5227190
Update Time:2026-03-07

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-6-FLUOROBENZYL 4-(1-[(2,4-DIFLUOROPHENYL)SULFONYL]-1H-PYRAZOL-3-YL)PHENYL ETHER
    • 3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1-[(2,4-DIFLUOROPHENYL)SULFONYL]-1H-PYRAZOLE
    • 3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1-(2,4-difluorobenzenesulfonyl)-1H-pyrazole
    • 1H-Pyrazole, 3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(2,4-difluorophenyl)sulfonyl]-
    • 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole
    • 3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(2,4-difluorophenyl)sulfonylpyrazole
    • Oprea1_849813
    • Inchi: 1S/C22H14ClF3N2O3S/c23-18-2-1-3-19(25)17(18)13-31-16-7-4-14(5-8-16)21-10-11-28(27-21)32(29,30)22-9-6-15(24)12-20(22)26/h1-12H,13H2
    • InChI Key: BJIPLLKMSFACMD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1COC1C=CC(=CC=1)C1C=CN(N=1)S(C1C=CC(=CC=1F)F)(=O)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 720
  • XLogP3: 5.5
  • Topological Polar Surface Area: 69.6

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole Pricemore >>

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Additional information on 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole

Compound CAS No. 477710-96-6: A Comprehensive Overview

The compound with CAS No. 477710-96-6, named 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. The presence of sulfonyl and benzyl groups in its structure suggests that it may exhibit unique chemical properties, making it a subject of interest in both academic and commercial research.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of antimicrobial agents and anticancer drugs. The sulfonyl group in this compound is known to enhance the stability and bioavailability of molecules, which could be advantageous in pharmaceutical applications. Additionally, the chloro and fluoro substituents on the benzene rings may contribute to the compound's ability to interact with biological targets, such as enzymes or receptors, through mechanisms like hydrogen bonding or π-π interactions.

One of the most promising areas of research involving this compound is its potential as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs that maintain similar physical and chemical properties but differ in their functional groups. This property allows researchers to explore alternative pathways for drug design while retaining the desired pharmacological activity. The combination of a pyrazole core with a sulfonyl group makes this compound an ideal candidate for such studies.

In terms of synthesis, the compound can be prepared through a series of well-established organic reactions, including nucleophilic aromatic substitution and coupling reactions. The presence of electron-withdrawing groups like chlorine and fluorine on the benzene rings facilitates these reactions by activating specific positions for substitution. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yield, further underscoring the compound's versatility.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that compounds with similar structures undergo hydrolysis under specific pH conditions, which could influence their persistence in natural environments. This information is particularly relevant for industries involved in chemical manufacturing, where regulatory compliance regarding environmental safety is paramount.

Looking ahead, the integration of computational chemistry tools like molecular docking and quantum mechanics simulations could provide deeper insights into the compound's behavior at the molecular level. These techniques can help predict how the molecule interacts with biological systems, aiding in the design of more effective drugs or materials.

In conclusion, CAS No. 477710-96-6 represents a fascinating example of how advanced organic chemistry can lead to innovative solutions across multiple disciplines. Its unique structure, combined with cutting-edge research methodologies, positions it as a key player in future scientific advancements.

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